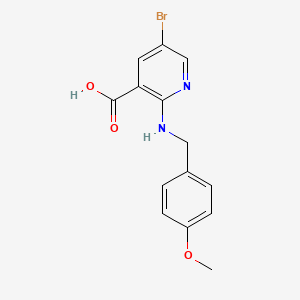
5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid
Übersicht
Beschreibung
5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid is a chemical compound with the molecular formula C14H13BrN2O3 . It belongs to the class of organic compounds known as heterocyclic building blocks, specifically pyridines . It also contains functional groups such as aryls, amines, bromides, ethers, and carboxylic acids .
Molecular Structure Analysis
The molecular weight of 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid is 337.17 . The structure of this compound includes a pyridine ring (a six-membered aromatic ring with one nitrogen atom), a bromine atom, a methoxy group (-OCH3), a benzyl group (C6H5CH2-), and a carboxylic acid group (-COOH) .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Potential
5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid and its derivatives have been explored for their potential in photodynamic therapy, particularly for cancer treatment. Zinc phthalocyanine derivatives substituted with compounds related to 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid show remarkable potential as Type II photosensitizers due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for this application (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Compounds structurally related to 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid have been synthesized and evaluated for their anticancer activity. For example, derivatives of 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one were screened against a panel of 60 cell lines from various cancer types, highlighting the potential of such compounds in cancer research and therapy (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Synthetic Applications
The compound and its related derivatives have been used in various synthetic applications. For instance, a synthetic pathway to new imidazole derivatives using a compound structurally similar to 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid was developed, demonstrating the scaffold's synthetic potential and versatility in creating a diversified library of chemical compounds (Loubidi et al., 2016).
Bromophenol Derivatives Research
Bromophenol derivatives, which are structurally related to 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid, have been isolated and studied for their potential biological activities. These compounds were derived from the red alga Rhodomela confervoides and were investigated for their potential antioxidant properties and applications in food preservation and health (Zhao et al., 2004).
Safety And Hazards
Safety precautions for handling 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid include avoiding dust formation, not breathing in dust/fume/gas/mist/vapours/spray, and not allowing contact with air . It’s also recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Eigenschaften
IUPAC Name |
5-bromo-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c1-20-11-4-2-9(3-5-11)7-16-13-12(14(18)19)6-10(15)8-17-13/h2-6,8H,7H2,1H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWQZYIWJHDTRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



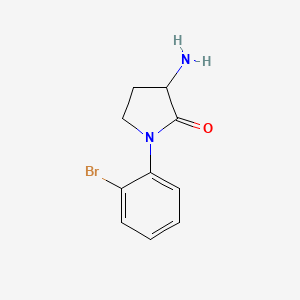
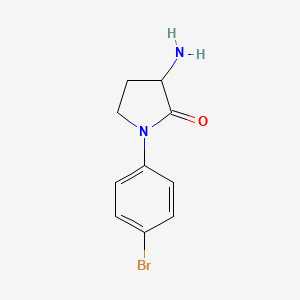







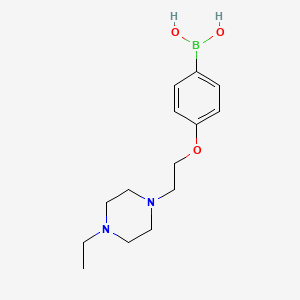
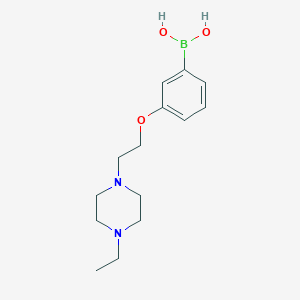
![2-Tert-butylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1398954.png)

